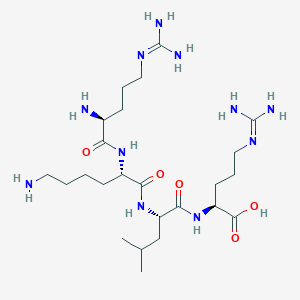
L-Arginine, L-arginyl-L-lysyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, L-arginyl-L-lysyl-L-leucyl- is a peptide compound composed of the amino acids L-arginine, L-lysine, and L-leucine. This compound is known for its role in various biological processes, including protein synthesis, cell signaling, and immune responses. It is a part of a larger family of peptides that are essential for numerous physiological functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of L-Arginine, L-arginyl-L-lysyl-L-leucyl- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Arginine, L-arginyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the guanidino group of L-arginine, leading to the formation of nitric oxide (NO) and other reactive species.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino groups of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
Oxidation: Nitric oxide (NO) and related nitrogen species.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with substituted amino groups.
Aplicaciones Científicas De Investigación
L-Arginine, L-arginyl-L-lysyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cell signaling, immune responses, and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of peptide-based drugs and as a supplement in cell culture media.
Mecanismo De Acción
The mechanism of action of L-Arginine, L-arginyl-L-lysyl-L-leucyl- involves several pathways:
Nitric Oxide Production: L-arginine is a precursor for nitric oxide (NO) synthesis, which plays a crucial role in vasodilation and immune responses.
Protein Synthesis: The peptide serves as a substrate for ribosomal protein synthesis, contributing to cell growth and repair.
Cell Signaling: Involved in various signaling pathways, including those mediated by nitric oxide and other reactive nitrogen species.
Comparación Con Compuestos Similares
Similar Compounds
L-Arginine: A single amino acid with similar roles in nitric oxide production and protein synthesis.
L-Lysine: Another essential amino acid involved in protein synthesis and immune function.
L-Leucine: An essential amino acid known for its role in muscle protein synthesis and metabolic regulation.
Uniqueness
L-Arginine, L-arginyl-L-lysyl-L-leucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate nitric oxide production and participate in complex signaling pathways sets it apart from individual amino acids.
Propiedades
Número CAS |
277743-08-5 |
|---|---|
Fórmula molecular |
C24H49N11O5 |
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H49N11O5/c1-14(2)13-18(21(38)34-17(22(39)40)9-6-12-32-24(29)30)35-20(37)16(8-3-4-10-25)33-19(36)15(26)7-5-11-31-23(27)28/h14-18H,3-13,25-26H2,1-2H3,(H,33,36)(H,34,38)(H,35,37)(H,39,40)(H4,27,28,31)(H4,29,30,32)/t15-,16-,17-,18-/m0/s1 |
Clave InChI |
CRBLKRKBFPHOCJ-XSLAGTTESA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


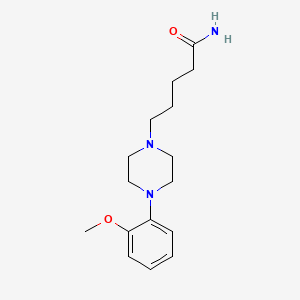
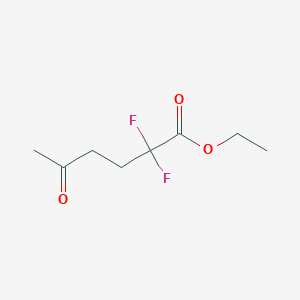
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
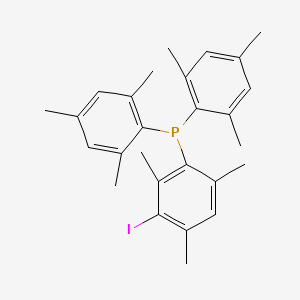
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
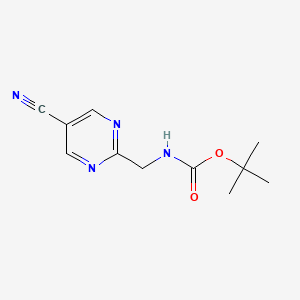
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
![1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine](/img/structure/B12571810.png)
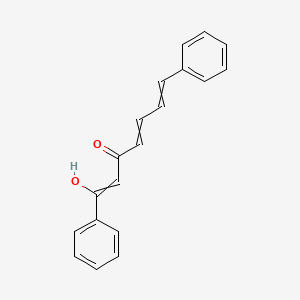

![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)

